

A Comparative Spectroscopic Analysis of 5-Bromo-2-methoxybenzyl Alcohol and Its Derivatives

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Compound of Interest

Compound Name: *5-Bromo-2-methoxybenzyl alcohol*

Cat. No.: *B1268467*

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This guide provides a detailed spectroscopic comparison of **5-Bromo-2-methoxybenzyl alcohol** and its key derivatives. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate compound identification, characterization, and quality control. The guide includes quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Bromo-2-methoxybenzyl alcohol** and selected derivatives, allowing for a direct comparison of their spectral features.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-H	-CH ₂ OH	-OCH ₃	-OH	Solvent
5-Bromo-2-methoxybenzyl alcohol[1]	7.42 (d), 7.28 (dd), 6.75 (d)	4.65 (s)	3.85 (s)	2.50 (t)	CDCl ₃
2-Methoxybenzyl alcohol[2]	7.25-7.35 (m), 6.85-6.95 (m)	4.70 (s)	3.86 (s)	2.60 (t)	CDCl ₃
5-Bromo-2-hydroxybenzyl alcohol[3]	7.29 (d), 7.23 (dd), 6.78 (d)	4.75 (s)	-	5.40 (s), 2.10 (t)	DMSO-d ₆
5-Bromo-2-methoxybenzaldehyde[4]	7.95 (d), 7.65 (dd), 6.95 (d)	10.35 (s, -CHO)	3.92 (s)	-	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-C	Ar-C-O	Ar-C-Br	-CH ₂ OH	-OCH ₃	Solvent
5-Bromo-2-methoxybenzyl alcohol[5]	132.5, 130.0, 115.5, 112.0	156.0	113.0	61.5	55.8	CDCl ₃
2-Methoxybenzyl alcohol[2]	130.5, 128.8, 120.8, 110.5	157.5	-	62.0	55.3	CDCl ₃
5-Bromo-2-hydroxybenzyl alcohol[6]	132.9, 130.2, 117.5, 115.9	155.0	110.0	63.0	-	DMSO-d ₆
5-Bromo-2-methoxybenzaldehyde[4]	135.0, 133.8, 128.0, 113.5	160.5	114.5	189.0 (-CHO)	56.2	CDCl ₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	O-H Stretch	C-H (sp ³) Stretch	C-H (Ar) Stretch	C=O Stretch	C-O Stretch	C-Br Stretch
5-Bromo-2-methoxybenzyl alcohol[5]	3400 (broad)	2950, 2870	3050	-	1240, 1020	~650
2-Methoxybenzyl alcohol[7]	3380 (broad)	2940, 2860	3060	-	1245, 1025	-
[8]						
5-Bromo-2-hydroxybenzyl alcohol[9]	3350 (broad, Ar-OH, -CH ₂ OH)	2930, 2850	3040	-	1250, 1010	~660
5-Bromo-2-methoxybenzaldehyde[4]	-	2850, 2750 (aldehyde)	3070	1680	1255, 1015	~670

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion [M] ⁺	[M-H] ⁺	[M-OH] ⁺	[M-OCH ₃] ⁺	[M-Br] ⁺	Base Peak
5-Bromo-2-methoxybenzyl alcohol[5]	216/218	215/217	199/201	185/187	137	137
2-Methoxybenzyl alcohol[10]	138	137	121	107	-	107
5-Bromo-2-hydroxybenzyl alcohol	202/204	201/203	185/187	-	123	123
5-Bromo-2-methoxybenzaldehyde[4]	214/216	213/215	-	183/185	135	213/215

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general methodology for the spectroscopic analysis of **5-Bromo-2-methoxybenzyl alcohol** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [11]
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). [11]

- ^1H NMR Acquisition: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra were acquired. To ensure accurate integration for quantitative analysis, parameters were set to account for long relaxation times and the Nuclear Overhauser Effect (NOE).[11] Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) FTIR spectroscopy was primarily used for its minimal sample preparation.[12][13]
- Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12][14] For solid samples, firm and uniform pressure was applied to ensure good contact between the sample and the crystal.[12]
- Instrumentation: Spectra were recorded on an FTIR spectrometer.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded first. The sample spectrum was then collected and ratioed against the background. Spectra were typically recorded over the range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} .

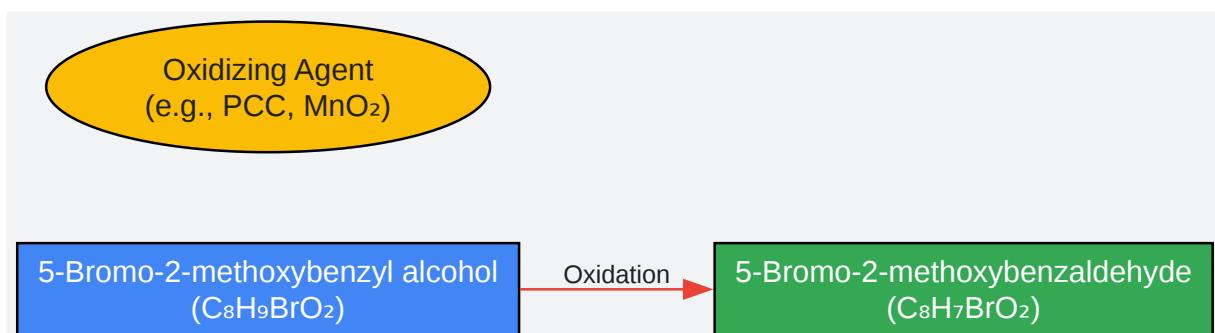
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Approximately 1 mg of the analyte was dissolved in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[15]
- Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source was used.[16]
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness) was used.[16]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Injector: Split/splitless injector operated in split mode at 250°C.
- Oven Program: A temperature gradient was used to ensure separation, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[\[16\]](#)
 - Mass Range: Scanned from m/z 35 to 500.[\[16\]](#)
 - Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine results in a characteristic isotopic pattern ($[M]^+$, $[M+2]^+$) with approximately equal intensities.

Visualizing a Key Transformation

A common reaction involving benzyl alcohols is their oxidation to the corresponding aldehydes. The following diagram illustrates this transformation for **5-Bromo-2-methoxybenzyl alcohol**. This is a crucial reaction in synthetic chemistry for producing valuable intermediates.



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Caption: Oxidation of **5-Bromo-2-methoxybenzyl alcohol** to its corresponding aldehyde.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 5-Bromo-2-methoxybenzyl Alcohol and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268467#spectroscopic-comparison-of-5-bromo-2-methoxybenzyl-alcohol-and-its-derivatives]

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